Xibrom
Overview
Description
Xibrom, also known as bromfenac ophthalmic solution, is a sterile, topical, nonsteroidal anti-inflammatory drug (NSAID) for ophthalmic use . It is primarily used to treat swelling and pain caused by cataract surgery .
Molecular Structure Analysis
The molecular structure of bromfenac, the active ingredient in Xibrom, is characterized by the presence of a bromobenzoyl phenylacetate group . The molecular weight of bromfenac sodium is 383.17 .Chemical Reactions Analysis
Bromfenac, like other NSAIDs, works by inhibiting the synthesis of prostaglandins, which are mediators of inflammation . This is achieved by blocking the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis
Bromfenac sodium, the active ingredient in Xibrom, is a yellow to orange crystalline powder . The osmolality of Xibrom ophthalmic solution is approximately 300 mOsmol/kg .Scientific Research Applications
Ocular Inflammation and Pain Management
Corneal Melting in Stevens Johnson Syndrome : A case study reported a 20-year-old woman with Stevens Johnson syndrome developing bilateral corneal melting after using bromfenac (Xibrom) for two weeks. This case emphasizes the need for caution when administering NSAIDs to patients with compromised ocular surfaces (Isawi & Dhaliwal, 2007).
Postoperative Ocular Pain and Inflammation : Bromfenac ophthalmic solution 0.09% (Xibrom) has been evaluated for its efficacy in treating postoperative inflammation and ocular pain in subjects who have undergone cataract extraction. It was found effective in rapidly clearing ocular inflammation and reducing ocular pain (Donnenfeld et al., 2007).
Treatment of Corneal Ulcer Pain : A study on the efficacy and safety of bromfenac for treating pain associated with corneal ulcers showed that it was effective in treating this pain without delaying corneal epithelialization or causing adverse corneal events (Schechter & Trattler, 2010).
Retinal Disease Symptoms : The effects of bromfenac 0.09% ophthalmic solution on cystoid macular edema associated with retinal disease indicated a positive response in the majority of cases, as determined by decreases in OCT-measured subfield thickening and cystic spaces (Guttman, 2007).
Pharmacokinetics and Pharmacodynamics : A study comparing the ocular pharmacokinetics of bromfenac in DuraSite to Xibrom found that the concentration of bromfenac in the aqueous humor was higher with the experimental preparations than with the commercial solution, potentially broadening the utility of bromfenac (Si, Bowman, & Hosseini, 2011).
Safety And Hazards
Xibrom is generally safe for use but should be used with caution in patients with certain conditions such as asthma, diabetes, rheumatoid arthritis, dry eye syndrome, and those with an allergy to sulfites, aspirin, or other NSAIDs . It is also contraindicated in patients who have had more than one eye surgery in a short period of time . Side effects may include eye redness, pain, swelling, increased tears, increased sensitivity to light, and slow healing after eye surgery .
Future Directions
properties
IUPAC Name |
disodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H12BrNO3.2Na.3H2O/c2*16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;;;;/h2*1-7H,8,17H2,(H,18,19);;;3*1H2/q;;2*+1;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOSVVJOVKVBPW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Br2N2Na2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044206 | |
Record name | Bromfenac sodium sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xibrom | |
CAS RN |
120638-55-3, 91714-93-1 | |
Record name | Bromfenac sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120638553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromfenac sodium sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-(4-bromobenzoyl)-benzene acetic acid, monosodium salt,sesquihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-3-(4-bromobenzoyl)benzeneacetic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMFENAC SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ECV571Y37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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